N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
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Description
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Photolysis Applications Research on similar sulfonamide compounds, such as those involving the synthesis of new aza tricyclic compounds with a cyclopropane ring via photolysis, demonstrates the compound's relevance in creating novel chemical structures. The study by Takahashi and Ito (1983) highlights the potential of such chemical processes in producing isomeric oximes and lactams, which could be foundational for developing new materials or pharmaceuticals with unique properties (Takahashi & Ito, 1983).
Ring Contraction and Molecular Transformation The work by Dura and Paquette (2006) on the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement showcases the capacity for significant molecular transformation, offering insights into the compound's flexibility and reactivity under certain conditions (Dura & Paquette, 2006).
Environmental and Biological Implications Kudlich et al. (1999) investigated the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are structurally related to the compound . Their findings on the aerobic decomposition of these compounds have significant environmental and biological implications, particularly in understanding the fate and behavior of similar compounds in natural and biological systems (Kudlich et al., 1999).
Advanced Materials Development The synthesis and characterization of novel Schiff bases, such as those detailed by Subashini et al. (2009), exemplify the potential of sulfonamide compounds in the development of advanced materials. Their work on crystalline structures and molecular interactions provides a foundation for exploring the use of these compounds in creating functional materials with specific properties (Subashini et al., 2009).
Heterocyclic Analogues and Biological Interest Research into the synthesis of heteroaromatic analogues of tetrahydroisoquinoline, such as the study by Horiguchi et al. (2004), underlines the biological interest in these compounds. Their work suggests potential applications in medicinal chemistry, particularly in the development of compounds with therapeutic value (Horiguchi et al., 2004).
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-19-6-5-15-11-17(12-16-8-10-23(19)20(15)16)28(26,27)22-13-21(25)9-7-14-3-1-2-4-18(14)21/h1-4,11-12,22,25H,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBVQGYYZGCFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4(CCC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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